2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C11H12N6S3 and its molecular weight is 324.4. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(propylsulfanyl)-1,3,4-thiadiazole, which is synthesized from propylthiol and thiocarbohydrazide. The second intermediate is 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-thiol, which is synthesized from 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine and sodium hydrosulfide. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "Propylthiol", "Thiocarbohydrazide", "4-Chloro-1-methylpyrazolo[3,4-d]pyrimidine", "Sodium hydrosulfide", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of 2-(propylsulfanyl)-1,3,4-thiadiazole:", "- Propylthiol is reacted with thiocarbohydrazide in the presence of a base such as sodium hydroxide to form 2-(propylsulfanyl)-1,3,4-thiadiazole.", "Synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-thiol:", "- 4-Chloro-1-methylpyrazolo[3,4-d]pyrimidine is reacted with sodium hydrosulfide in the presence of a base such as sodium hydroxide to form 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-thiol.", "Coupling of the two intermediates:", "- The two intermediates, 2-(propylsulfanyl)-1,3,4-thiadiazole and 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-thiol, are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole." ] } | |
CAS RN |
1007805-27-7 |
Molecular Formula |
C11H12N6S3 |
Molecular Weight |
324.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.